molecular formula C21H22N4O B2766068 3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2319723-23-2

3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2766068
CAS No.: 2319723-23-2
M. Wt: 346.434
InChI Key: HZFYBKPLZJJUPC-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the pyrazolyl and pyrrolyl groups. Common reagents used in these reactions include pyrazole, pyrrole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl and pyrrolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane: can be compared with other similar compounds, such as:

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

    Pyrrole derivatives: Investigated for their antimicrobial and anticancer activities.

The uniqueness of This compound lies in its bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(16-4-6-17(7-5-16)23-11-1-2-12-23)25-18-8-9-19(25)15-20(14-18)24-13-3-10-22-24/h1-7,10-13,18-20H,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFYBKPLZJJUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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